2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline
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Overview
Description
Preparation Methods
The synthesis of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline typically involves the reaction of 4-(2-Methoxyethyl)piperazine with aniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline can be compared with other similar compounds, such as:
2-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}aniline: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical properties and reactivity.
2-{[4-(2-Ethoxyethyl)piperazin-1-yl]carbonyl}aniline: The presence of an ethoxy group instead of a methoxy group can affect the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for particular applications in research and industry .
Properties
IUPAC Name |
(2-aminophenyl)-[4-(2-methoxyethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-11-10-16-6-8-17(9-7-16)14(18)12-4-2-3-5-13(12)15/h2-5H,6-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMABDPUFCPQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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